molecular formula C22H28ClNO6 B12184331 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12184331
M. Wt: 437.9 g/mol
InChI Key: GSGBLZDQXFHGBU-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves the acylation of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with tert-butoxycarbonyl-protected amino acids under similar conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted chromen-2-one derivatives.

Scientific Research Applications

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with various molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases. Additionally, the compound can modulate the activity of signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The tert-butoxycarbonyl-protected amino acid moiety provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C22H28ClNO6

Molecular Weight

437.9 g/mol

IUPAC Name

(4-butyl-6-chloro-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C22H28ClNO6/c1-6-8-9-13-10-19(25)28-17-12-18(15(23)11-14(13)17)29-20(26)16(7-2)24-21(27)30-22(3,4)5/h10-12,16H,6-9H2,1-5H3,(H,24,27)

InChI Key

GSGBLZDQXFHGBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CC)NC(=O)OC(C)(C)C

Origin of Product

United States

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